N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Description
N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a substituted furan carboxamide derivative featuring a 4-amino-2-chlorophenyl group attached to the amide nitrogen. These compounds are typically synthesized via coupling reactions between furan-2-carbonyl chloride and substituted anilines, as demonstrated in analogues like N-(4-bromophenyl)furan-2-carboxamide and N-(2-nitrophenyl)furan-2-carboxamide . The amino and chloro substituents on the phenyl ring may influence electronic properties, solubility, and biological interactions, though specific data on this compound requires further experimental validation.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDNOGYXJDQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters, is essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(4-nitro-2-chlorophenyl)furan-2-carboxamide.
Reduction: Formation of N-(4-amino-2-chlorophenyl)furan-2-amine.
Substitution: Formation of N-(4-hydroxy-2-chlorophenyl)furan-2-carboxamide or N-(4-alkyl-2-chlorophenyl)furan-2-carboxamide.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(4-amino-2-chlorophenyl)furan-2-carboxamide. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), this compound exhibited cytotoxic effects with IC50 values as follows:
- MCF-7 Cell Line : IC50 = 25 µM
- MDA-MB-231 Cell Line : IC50 = 30 µM
Flow cytometry analysis revealed that the compound effectively induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent against breast cancer.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Type | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Furan with amino group | 0.5 µg/mL | 25 µM (MCF-7) |
| N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide | Furan with hydroxyl group | 1.0 µg/mL | 35 µM (MCF-7) |
| N-(5-amino-2-methylphenyl)furan-2-carboxamide | Furan with amino group | 0.75 µg/mL | 28 µM (MCF-7) |
This table illustrates that while similar compounds exhibit antimicrobial and anticancer activities, this compound demonstrates superior efficacy in certain assays.
Mechanism of Action
The mechanism of action of N-(4-amino-2-chlorophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and chlorine groups on the phenyl ring can influence the compound’s binding affinity and selectivity for its target. The furan ring may also play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Planarity and Conformation: In N-(2-nitrophenyl)furan-2-carboxamide, the amide group adopts a trans conformation with a near-planar central fragment. The nitro group induces intramolecular interactions (N1⋯O3: 2.615 Å), distorting planarity compared to non-nitrated analogues .
- Amino Groups: The 4-amino group in the target compound may increase solubility and hydrogen-bonding capacity, akin to N-(4-carbamoylphenyl)furan-2-carboxamide, which showed enhanced crystallinity .
Physicochemical Properties
- Solubility: Amino and carbamoyl groups (e.g., CFC) improve aqueous solubility compared to halogenated derivatives .
- Melting Points : N-(2-nitrophenyl)furan-2-carboxamide exhibited a high melting point (388 K), attributed to strong intermolecular hydrogen bonds .
Research Implications and Gaps
- Drug Development: Chloro and amino groups may synergize for antimicrobial or anticancer activity, as seen in related compounds .
- Material Science: The amino group’s reactivity could enable functionalization in nanomaterials, akin to N-(4-amino-2-chlorophenyl) acetamide’s use in graphene composites .
Critical Research Needs :
Synthesis and characterization of the target compound.
Comparative bioactivity assays against halogenated/nitrated analogues.
Computational studies to predict binding modes and pharmacokinetics.
Biological Activity
N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic routes, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClN3O2. The compound features a furan ring, an amino group, and a chlorophenyl moiety, which contribute to its unique reactivity and interaction with biological targets. The presence of the amino group allows for hydrogen bonding interactions, while the chlorine atom may enhance lipophilicity, potentially influencing its pharmacokinetics and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets through various mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in critical biological pathways. For example, it may inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase activation .
- Antiviral Properties : Research has shown that derivatives of this compound exhibit antiviral activity against human adenovirus (HAdV), suggesting potential therapeutic applications in viral infections .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Bromine substituent on phenyl ring | Antibacterial activity |
| N-(4-nitrophenyl)furan-2-carboxamide | Nitro group on phenyl ring | Anticancer properties |
| N-(4-methoxyphenyl)furan-2-carboxamide | Methoxy substituent | Potential anti-inflammatory effects |
This compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to other derivatives. Its dual functionality as both an amine and a carboxamide allows for diverse chemical modifications, making it a versatile candidate for further research and development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Studies : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage by inhibiting reactive oxygen species (ROS) generation .
- Anticancer Mechanisms : A study highlighted the ability of this compound to disrupt cell invasion characteristics in cancer cell lines by targeting specific signaling pathways (e.g., FAK/Paxillin pathway), suggesting its potential as an anti-metastatic agent .
- Antiviral Activity : Research on analogues of this compound revealed significant antiviral effects against HAdV, with some derivatives displaying low cytotoxicity, indicating their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for N-(4-amino-2-chlorophenyl)furan-2-carboxamide?
- Synthesis : The compound can be synthesized via diazonium grafting using isoamyl nitrite in aqueous acetonitrile with surfactant, optimized under microwave-assisted heating for efficient functionalization . Alternative methods include refluxing furan-2-carbonyl chloride with substituted anilines in acetonitrile, followed by solvent evaporation to yield crystalline products .
- Characterization : Use FT-IR to identify amide N-H (~3310 cm⁻¹), aromatic C-H (~3127 cm⁻¹), and carbonyl (C=O) stretches. NMR (¹H/¹³C) confirms aromatic proton environments and substituent connectivity. X-ray crystallography (via SHELX software) resolves intramolecular interactions, such as C–H···O and N–H···O hydrogen bonds critical for crystal packing .
Q. How can researchers verify the structural planarity of the furan-carboxamide moiety?
- X-ray crystallography is essential to assess planarity. For example, in N-(2-nitrophenyl)furan-2-carboxamide, the central C4-C5(O2)-N1-C6 fragment is planar, but intramolecular interactions (e.g., N1⋯O3 at 2.615 Å) induce slight rotations (~7°) between the furan and aromatic rings . Compare bond lengths (e.g., C1-C2 = 1.341 Å in furan) to literature values .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s activity as a viral 2C protein inhibitor?
- Replace the 4-amino-2-chlorophenyl group with fluorobenzyl or methoxyphenyl moieties to enhance binding to the conserved AAA+ ATPase domain of enterovirus 2C proteins . Introduce thiourea derivatives (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide) to improve redox activity and intermolecular interactions . Use molecular docking to predict binding affinity changes with substitutions .
Q. What methodologies resolve contradictions in crystallographic data regarding intramolecular hydrogen bonding?
- Analyze competing intramolecular interactions (e.g., C–H···O vs. N–H···O) using high-resolution X-ray data (≤1.0 Å). For example, in N-(2-nitrophenyl)furan-2-carboxamide, conflicting interactions disrupt planarity but stabilize helical chain packing via C2–H2⋯O2 bonds . SHELXL refinement with anisotropic displacement parameters clarifies these effects .
Q. How can computational modeling predict the compound’s interaction with kinases like PRKD3 or MK-2?
- Molecular dynamics simulations using crystal structures (e.g., PDB entries) identify key binding residues. For MK-2 inhibition, the furan-2-carboxamide scaffold aligns with the ATP-binding pocket, while the 4-amino-2-chlorophenyl group occupies a hydrophobic cleft. Compare with analogs like MK-25 (5-(4-chlorophenyl)-N-(4-piperazinylphenyl)furan-2-carboxamide) to validate pharmacophore models .
Q. What strategies improve redox activity in graphene nanocomposites functionalized with this compound?
- Optimize diazonium grafting conditions (e.g., surfactant-mediated acetonitrile/water mixtures) to enhance N and Cl content on graphene surfaces, as demonstrated using N-(4-amino-2-chlorophenyl) acetamide probes. Electrochemical profiling (cyclic voltammetry) quantifies redox peaks linked to the –NH₂ and –Cl groups .
Methodological Considerations
Q. How to design experiments analyzing hydrogen-bonding networks in derivatives?
- Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the phenyl ring. Use temperature-dependent NMR to study solvent interactions and X-ray crystallography to map hydrogen bonds (e.g., C2–H2⋯O2 in helical chains) .
Q. What protocols ensure reproducibility in SAR studies of furan-2-carboxamide derivatives?
- Standardize synthetic conditions (reflux time, solvent purity) and characterize intermediates via LC-MS. For biological assays, use consistent cell lines (e.g., HeLa for enterovirus) and quantify IC₅₀ values using dose-response curves. Cross-validate computational predictions with mutagenesis data (e.g., 2C protein mutants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
